Welcome to the BenchChem Online Store!
molecular formula C13H12O B8376049 Benzindanol

Benzindanol

Cat. No. B8376049
M. Wt: 184.23 g/mol
InChI Key: HMDUFJHTFREFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05942459

Procedure details

A 12.36 g portion of benzindanone (63 mmole) was dissolved in 300 ml of THF and 150 ml of methanol, and 3.6 g (95 mmole) of sodium borohydride was added at room temperature. After stirring the mixture for 6 hours, the reaction was terminated with dilute hydrochloric acid, and extracted with hexane (100 ml X 2) and ether (100 ml×2). Two stereoisomers of benzindanol were obtained. The crude product was used for the next reaction without purification.
Quantity
63 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:14])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]3=2)[CH2:3][CH2:2]1.[BH4-].[Na+]>C1COCC1.CO>[CH:1]1([OH:14])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]3=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
63 mmol
Type
reactant
Smiles
C1(CCC2=CC=C3C(=C12)C=CC=C3)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring the mixture for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was terminated with dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane (100 ml X 2) and ether (100 ml×2)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(CCC2=CC=C3C(=C12)C=CC=C3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.